molecular formula C52H38N4O8 B12340291 meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester

Cat. No.: B12340291
M. Wt: 846.9 g/mol
InChI Key: PIJKZTPYBRFGDO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves several steps:

    Synthesis of the Porphyrin Ring: The initial step involves the synthesis of the porphyrin ring, which is a macrocyclic structure composed of four pyrrole subunits interconnected via methine bridges.

    Introduction of Carboxyphenyl Groups: The next step involves the introduction of carboxyphenyl groups at the meso positions of the porphyrin ring. This is typically achieved through a series of condensation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the tetramethyl ester.

Chemical Reactions Analysis

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures typically range from room temperature to 150°C . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves its ability to generate reactive oxygen species (ROS) upon light activation. . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.

Biological Activity

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester (TCPP) is a synthetic porphyrin compound with notable applications in photodynamic therapy (PDT) and catalysis. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and potential applications in microbial inactivation.

  • Molecular Formula : C52_{52}H38_{38}N4_4O8_8
  • Molecular Weight : 846.88 g/mol
  • CAS Number : 123878-67-1
  • Storage Conditions : Store at room temperature, protected from light.

TCPP functions primarily as a photosensitizer in PDT. Upon light activation, it generates reactive oxygen species (ROS), particularly singlet oxygen, which induces cytotoxic effects in targeted cells. The efficacy of TCPP is influenced by its ability to absorb specific wavelengths of light and the surrounding oxygen levels.

1. Photodynamic Therapy (PDT)

Recent studies have demonstrated TCPP's effectiveness against various cancer cell lines. For instance, a study involving MCF-7 breast cancer cells showed that TCPP, when combined with graphene quantum dots (GQDs), significantly reduced cell viability under light irradiation conditions. The results indicated that at a concentration of 120 µg/ml, cell viability dropped to 15.2% after PDT treatment, showcasing TCPP's potent cytotoxicity in a photodynamic context .

Study Cell Line Concentration (µg/ml) Cell Viability (%)
Managa et al., 2019MCF-712015.2
Sengupta et al., 2018Various cancer cells100Significant reduction observed

2. Dark Toxicity

The dark toxicity of TCPP was assessed to ensure safety during therapeutic applications. In the aforementioned study, TCPP exhibited over 90% cell viability in the absence of light, indicating low intrinsic toxicity .

Case Study 1: TCPP and Graphene Quantum Dots

In a significant research effort, TCPP was conjugated with GQDs to enhance its photophysical properties and stability. The study highlighted that the conjugates maintained strong π–π stacking interactions, enhancing their effectiveness as PDT agents. The fluorescence characteristics and singlet oxygen generation were thoroughly analyzed, affirming the potential of TCPP-GQD conjugates for advanced therapeutic applications .

Case Study 2: Antimicrobial Activity

TCPP's applications extend beyond oncology; it has also been explored for antimicrobial properties. Research indicated that TCPP effectively inactivated various bacterial strains upon light exposure, demonstrating its utility in combating infections through PDT mechanisms .

Comparative Efficacy

A comparative analysis of TCPP with other porphyrins reveals its superior efficacy in generating ROS and inducing apoptosis in cancer cells:

Porphyrin Compound Cell Line Tested Efficacy (% Reduction in Cell Viability)
meso-Tetra(4-carboxyphenyl)porphineMCF-715.2
TMPyP4 (N-methyl-4-pyridyl) porphineVariousModerate reduction observed

Properties

Molecular Formula

C52H38N4O8

Molecular Weight

846.9 g/mol

IUPAC Name

methyl 2-[10,15,20-tris(2-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate

InChI

InChI=1S/C52H38N4O8/c1-61-49(57)33-17-9-5-13-29(33)45-37-21-23-39(53-37)46(30-14-6-10-18-34(30)50(58)62-2)41-25-27-43(55-41)48(32-16-8-12-20-36(32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-15-7-11-19-35(31)51(59)63-3/h5-28,53,56H,1-4H3

InChI Key

PIJKZTPYBRFGDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C=C4)C9=CC=CC=C9C(=O)OC)N3

Origin of Product

United States

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